2.7-Log-Unit Lipophilicity Reduction vs. Gem-Dimethyl Analog Neopentylamine
The target compound exhibits a measured LogP of -1.01 , while the gem-dimethyl isostere neopentylamine (CAS 5813-64-9) has a LogP of +1.69 . This 2.7-log-unit decrease (~500-fold reduction in octanol/water partition coefficient) reflects the oxetane ring's strong polarity enhancement.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -1.01 |
| Comparator Or Baseline | Neopentylamine, LogP = +1.69 |
| Quantified Difference | ΔLogP = -2.70 units (≈500-fold lower lipophilicity) |
| Conditions | Calculated/experimental LogP values from Hit2Lead (target) and molbase (neopentylamine); no standardized single-study comparison available. |
Why This Matters
Lower LogP directly translates to higher aqueous solubility and reduced non-specific binding, which are critical for achieving favorable ADME profiles in drug candidates.
